molecular formula C18H16F2N4O4 B13365916 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365916
M. Wt: 390.3 g/mol
InChI Key: WNQWQHDHQZGCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The difluoromethoxy and dimethoxyphenyl groups enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar compounds to 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide include other triazole derivatives such as:

  • 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

These compounds share similar structural features but differ in the position and type of substituents on the triazole ring.

Properties

Molecular Formula

C18H16F2N4O4

Molecular Weight

390.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O4/c1-26-14-8-3-11(9-15(14)27-2)22-17(25)16-21-10-24(23-16)12-4-6-13(7-5-12)28-18(19)20/h3-10,18H,1-2H3,(H,22,25)

InChI Key

WNQWQHDHQZGCGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.